molecular formula C18H22N4O B14381451 N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide CAS No. 90125-73-8

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B14381451
CAS No.: 90125-73-8
M. Wt: 310.4 g/mol
InChI Key: FMZXXYJUXKEJLF-UHFFFAOYSA-N
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Description

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a piperazine ring, which are linked through an ethyl chain and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Solvents: Toluene, ethyl acetate, ethanol

Major Products Formed

    N-Oxides: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The compound may also interact with receptors in the human body, modulating various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90125-73-8

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-phenyl-4-(2-pyridin-2-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H22N4O/c23-18(20-17-7-2-1-3-8-17)22-14-12-21(13-15-22)11-9-16-6-4-5-10-19-16/h1-8,10H,9,11-15H2,(H,20,23)

InChI Key

FMZXXYJUXKEJLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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